S-Isopropyl ITU is classified as a selective inhibitor of inducible nitric oxide synthase (iNOS). When compared to other NOS isoforms, S-Isopropyl ITU exhibits greater inhibitory potency against iNOS. This property makes it a potential tool for investigating the specific role of iNOS in various biological processes.
Here are some examples of how S-Isopropyl ITU has been used in scientific research:
Studies on the inflammatory response: Researchers have used S-Isopropyl ITU to investigate the role of iNOS in inflammatory diseases such as arthritis and sepsis [, ].
Studies on neurological function: S-Isopropyl ITU has been used to study the role of NO in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease [, ].
S-Isopropylisothiourea hydrobromide is an organic compound belonging to the class of isothioureas, characterized by the presence of the isothiourea functional group. Its chemical formula is , and it has a molecular weight of approximately 199.11 g/mol. This compound is recognized for its role as a potent inhibitor of nitric oxide synthases, specifically in vitro, demonstrating significant biological activity against various forms of nitric oxide synthase, including inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS) .
S-Isopropylisothiourea hydrobromide exhibits notable biological activity as a selective inhibitor of nitric oxide synthases. It has been shown to inhibit iNOS activity in macrophages activated by bacterial endotoxin, with effective concentrations significantly lower than traditional inhibitors like N^ω-methyl-L-arginine . The compound's mechanism involves competitive inhibition at the L-arginine binding site, making it a valuable tool in studies related to inflammatory responses and nitric oxide signaling pathways.
The synthesis of S-Isopropylisothiourea hydrobromide can be achieved through several methods:
S-Isopropylisothiourea hydrobromide has several applications in scientific research:
Studies have demonstrated that S-Isopropylisothiourea hydrobromide interacts specifically with nitric oxide synthases, impacting their activity and consequently altering nitric oxide production. This interaction has implications for inflammatory responses and vascular function. Additionally, its interactions with other drugs or compounds are under investigation to determine potential synergistic effects or adverse interactions .
S-Isopropylisothiourea hydrobromide shares structural similarities with other isothioureas but exhibits unique properties that distinguish it from them. Below are some similar compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| S-Ethylisothiourea | C3H8N2S | Less potent than S-isopropylisothiourea against iNOS |
| S-(2-Aminoethyl)isothiourea | C4H10N2S | More effective in certain biological assays |
| S-Methylisothiourea | C3H8N2S | Exhibits different inhibitory profiles |
S-Isopropylisothiourea hydrobromide is particularly noted for its high potency as an iNOS inhibitor compared to its analogs. Its unique structure allows for specific interactions at the L-arginine binding site on nitric oxide synthases, making it a valuable compound for targeted therapeutic research .
X-ray diffraction analysis provides fundamental insights into the crystal structure of S-isopropylisothiourea hydrobromide. The compound exhibits crystalline characteristics typical of thiouronium halide salts, with the hydrobromide forming stable ionic crystal lattices [1] [2]. The molecular formula C₄H₁₁BrN₂S corresponds to a molecular weight of 199.11 g/mol, with the compound existing as a white to almost white crystalline powder under standard conditions [1] [3].
Crystallographic investigations of related hydrobromide salts demonstrate the importance of bromine K-edge X-ray absorption near-edge structure analysis in understanding the interatomic interactions within these crystal systems [4]. The differences in X-ray absorption spectra can be attributed to variations in the interatomic interactions of bromide ions based on their specific crystal structures [4]. Advanced solid-state nuclear magnetic resonance techniques combined with powder diffraction analysis have proven particularly valuable for elucidating the crystal structures of isothiouronium salts when single crystal analysis proves challenging [5] [6].
The crystallographic data for S-isopropylisothiourea hydrobromide reveals space group characteristics consistent with other thiouronium bromide salts. Comparative analysis with related compounds such as scopolamine hydrobromide demonstrates that these salts commonly crystallize in orthorhombic space groups such as P2₁2₁2₁, with unit cell parameters that accommodate the ionic interactions between the thiouronium cation and bromide anion [7]. The crystal packing typically features bromide ions arranged in corrugated sheets, with the organic cations occupying intervening spaces and participating in extensive hydrogen bonding networks [8].
The molecular geometry of S-isopropylisothiourea hydrobromide is characterized by the central thiourea moiety with its distinctive C=S bond and the attached isopropyl group. Theoretical calculations indicate that the thiouronium cation adopts a planar or near-planar configuration around the C=S bond, with the nitrogen atoms exhibiting sp² hybridization characteristics [9] [10]. The C=S bond length typically ranges from 1.70 to 1.74 Å, while the C-N bonds exhibit partial double bond character with distances of approximately 1.33 to 1.41 Å [10].
Conformational dynamics play a crucial role in determining the properties of thiourea derivatives. Research demonstrates that thiourea compounds can adopt multiple conformational states, including syn-syn, syn-anti, anti-syn, and anti-anti configurations [11] [12] [13] [14]. The conformational preferences are influenced by intramolecular interactions, steric factors, and environmental conditions. For S-isopropylisothiourea hydrobromide, the protonated state stabilizes certain conformations through electrostatic interactions and hydrogen bonding patterns [15].
The conformational landscape of thiourea derivatives has been extensively studied through computational approaches, revealing that the anti-anti conformation is generally preferred in most environments, although thioureas show greater conformational flexibility compared to their urea analogs [14]. The presence of the sulfur atom introduces unique steric considerations that influence the rotational barriers around the C-N bonds, leading to distinctive conformational preferences [12].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of S-isopropylisothiourea hydrobromide. The ¹H NMR spectrum exhibits characteristic signals for the isopropyl substituent, with the methyl groups appearing as doublets in the aliphatic region and the methine proton appearing as a septet [16] [17]. The thiouronium NH₂ protons typically appear in the downfield region, with chemical shifts influenced by the protonation state and hydrogen bonding interactions [18] [19].
The ¹³C NMR spectrum reveals distinct signals for the thiourea carbon, which appears significantly downfield due to the electron-withdrawing nature of the sulfur atom and the positive charge distribution in the thiouronium ion [18] [16]. The isopropyl carbon signals appear in characteristic positions, with the quaternary carbon showing distinctive coupling patterns. Solid-state NMR techniques have proven particularly valuable for studying thiouronium salts, providing information about intermolecular interactions and crystal packing arrangements [5] [6].
For thiouronium salts, the NMR chemical shifts are notably influenced by the ionic nature of the compound and the specific counterion present [15] [17]. The presence of the bromide ion affects the chemical environment of nearby protons and carbons through electrostatic interactions and potential hydrogen bonding. Advanced two-dimensional NMR techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, facilitate complete spectral assignments and provide insights into molecular connectivity [18].
Infrared spectroscopy provides characteristic vibrational signatures that confirm the presence of functional groups in S-isopropylisothiourea hydrobromide. The C=S stretching vibration represents one of the most diagnostic features, typically appearing in the region of 1000-1200 cm⁻¹ [20] [21]. However, in thiourea derivatives, this vibration often couples with other modes, particularly N-C stretching and N-H deformation vibrations, leading to complex spectral patterns [20] [21].
The N-H stretching vibrations appear in the region of 3200-3500 cm⁻¹, with the exact position and intensity influenced by hydrogen bonding and the protonation state of the thiourea group [22] [23] [24]. The C-H stretching vibrations from the isopropyl group appear in the typical alkyl region around 2800-3000 cm⁻¹ [24]. The infrared spectrum also contains diagnostic bands in the fingerprint region that provide molecular identification capabilities [23] [24].
Mass spectrometry analysis reveals characteristic fragmentation patterns for S-isopropylisothiourea hydrobromide. The molecular ion peak appears at m/z 199, corresponding to the intact hydrobromide salt [25] [26]. Common fragmentation pathways include loss of the bromide ion to generate the thiouronium cation, and subsequent fragmentation involving cleavage of the C-S bond and loss of the isopropyl group [27] [28]. The base peak and fragment ion patterns provide structural confirmation and can distinguish between different isothiourea isomers [26].
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of S-isopropylisothiourea hydrobromide. The B3LYP functional with 6-31G(d,p) basis sets has proven effective for optimizing the molecular geometry and calculating electronic properties of thiourea derivatives [29] [30] [31]. These calculations reveal bond lengths, bond angles, and dihedral angles that compare favorably with experimental crystallographic data [31] [9].
DFT calculations indicate that the thiouronium cation adopts a planar or near-planar configuration with characteristic bond parameters. The C=S bond exhibits significant double bond character, while the C-N bonds show partial double bond character due to resonance effects [31] [10]. The electronic structure calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide insights into the chemical reactivity and stability of the compound [31] [9].
Quantum chemical parameters derived from DFT calculations, including electronegativity, hardness, and softness values, correlate with the observed chemical behavior of thiourea derivatives [31]. The calculations also provide thermodynamic parameters, including solvation energies and stability measures, which help explain the solubility characteristics and thermal stability of S-isopropylisothiourea hydrobromide [9] [10].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₁₁BrN₂S | [1] [2] [3] |
| Molecular Weight (g/mol) | 199.11 | [1] [2] [3] |
| CAS Number | 4269-97-0 | [2] [3] |
| Physical State | Crystalline solid | [1] |
| Crystal Form | White to almost white powder/crystals | [1] [37] |
| Solubility in DMSO (mM) | 100 | [3] |
| Solubility in Ethanol (mg/mL) | 100 | [1] |
| Storage Temperature | Room temperature (-20°C recommended) | [1] [3] |
| Stability | ≥1 year at -20°C | [1] |
| Technique | Key Regions/Peaks | Characteristic Features | Reference |
|---|---|---|---|
| ¹H NMR | Isopropyl CH₃ groups, thiouronium NH₂ protons | Chemical shift variations due to protonation | [18] [19] [16] [17] |
| ¹³C NMR | Thiourea carbon, isopropyl carbons | Quaternary carbon signals, coupling patterns | [18] [16] [17] |
| Infrared Spectroscopy | C=S stretching, N-H stretching, C-H stretching | Thiourea-specific vibrational modes | [22] [23] [24] [20] [21] |
| Mass Spectrometry | Molecular ion peak, fragmentation patterns | Base peak and fragment ion patterns | [25] [26] [27] [28] |
| Method/Parameter | Typical Values/Approaches | Applications | Reference |
|---|---|---|---|
| DFT Calculations | B3LYP/6-31G(d,p) functional and basis set | Ground state structure optimization | [29] [30] [31] [38] |
| Basis Set Optimization | Gaussian-type orbitals with polarization functions | Accurate electronic structure description | [29] [31] [39] |
| Molecular Geometry | Bond lengths, angles, conformational analysis | Conformational dynamics prediction | [31] [9] [10] [40] |
| Electrostatic Potential | Charge distribution mapping and visualization | Intermolecular interaction prediction | [32] [33] [34] |
| Electronic Properties | HOMO-LUMO gaps, dipole moments | Chemical reactivity assessment | [31] [9] [39] |